molecular formula C13H17NO B054417 4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole CAS No. 119397-08-9

4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole

Cat. No.: B054417
CAS No.: 119397-08-9
M. Wt: 203.28 g/mol
InChI Key: RVBXWBBZGJAXPA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of benzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Researchers use it to study the biological activity of pyrrole derivatives.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Properties

IUPAC Name

4-benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-15-13-12(8-9-14-13)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBXWBBZGJAXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NCCC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001238195
Record name 5-Ethoxy-3,4-dihydro-4-(phenylmethyl)-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119397-08-9
Record name 5-Ethoxy-3,4-dihydro-4-(phenylmethyl)-2H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119397-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-3,4-dihydro-4-(phenylmethyl)-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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